molecular formula C10H12N2O3 B13508434 2-Acetamido-2-(pyridin-3-yl)propanoic acid

2-Acetamido-2-(pyridin-3-yl)propanoic acid

Cat. No.: B13508434
M. Wt: 208.21 g/mol
InChI Key: CPTWYIKTLLYGRM-UHFFFAOYSA-N
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Description

2-Acetamido-2-(pyridin-3-yl)propanoic acid is a compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol It is an amino acid derivative that features a pyridine ring, making it a heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-2-(pyridin-3-yl)propanoic acid can be achieved through several methods. One common approach involves the use of chemoenzymatic routes to obtain enantiomerically pure derivatives . This method typically involves the kinetic resolution of racemic mixtures using enzymes such as α-chymotrypsin. Another approach involves coupling reactions of functionalized heterocycles with suitable reagents, followed by acid hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the chemoenzymatic routes or coupling reactions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-(pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The pyridine ring allows for substitution reactions, where functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Mechanism of Action

The mechanism of action of 2-Acetamido-2-(pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The pyridine ring allows the compound to act as a bidentate chelating agent, forming complexes with metal ions . This property is particularly useful in enhancing fluorescence in sol-gels and other materials. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetamido-2-(pyridin-3-yl)propanoic acid is unique due to its specific structure, which combines an acetamido group with a pyridine ring. This combination allows for unique interactions with metal ions and enzymes, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-acetamido-2-pyridin-3-ylpropanoic acid

InChI

InChI=1S/C10H12N2O3/c1-7(13)12-10(2,9(14)15)8-4-3-5-11-6-8/h3-6H,1-2H3,(H,12,13)(H,14,15)

InChI Key

CPTWYIKTLLYGRM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C)(C1=CN=CC=C1)C(=O)O

Origin of Product

United States

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